Differential CDK Inhibition Profile of 11-O-Methylpseurotin A
11-O-Methylpseurotin A exhibits potent inhibitory activity against multiple cyclin-dependent kinases (Cdks). The compound shows IC50 values of 100 nM for Cdk1, Cdk2, and Cdk4, and 300 nM for Cdk7 . This pan-CDK inhibitory profile contrasts with the known activity of the parent compound, pseurotin A, which has not been reported as a Cdk inhibitor in primary literature, with its primary reported mechanisms being chitin synthase inhibition (IC50 = 3.6 μM for IgE production) and PCSK9 expression inhibition (IC50 = 1.2 μM in HepG2 cells) .
| Evidence Dimension | Inhibition of cyclin-dependent kinases (Cdks) |
|---|---|
| Target Compound Data | Cdk1: IC50 = 100 nM; Cdk2: IC50 = 100 nM; Cdk4: IC50 = 100 nM; Cdk7: IC50 = 300 nM |
| Comparator Or Baseline | Pseurotin A (no reported Cdk inhibitory activity; primary activity: IgE production IC50 = 3.6 μM) |
| Quantified Difference | N/A (different target class; target compound shows potent Cdk inhibition, comparator does not) |
| Conditions | In vitro enzymatic assays (details per Cayman Chemical datasheet) |
Why This Matters
This multi-CDK inhibition profile defines 11-O-methylpseurotin A as a specific chemical probe for cell cycle and transcriptional regulation research, a function not served by the parent pseurotin A.
